N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound features a fluorophenyl group and a thiophenylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 4-fluoroaniline with thiophene-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with benzoyl chloride to yield the final benzamide product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution of the fluorine atom may result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- N-(4-BROMOPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets compared to its chloro, methoxy, or bromo analogs.
Properties
Molecular Formula |
C18H14FNOS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H14FNOS/c19-15-8-10-16(11-9-15)20(13-17-7-4-12-22-17)18(21)14-5-2-1-3-6-14/h1-12H,13H2 |
InChI Key |
SXKAKMZAIVDVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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